molecular formula C8H9FO2 B13416713 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 403507-47-1

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13416713
CAS No.: 403507-47-1
M. Wt: 156.15 g/mol
InChI Key: SQLPGBKFYIJWLJ-UHFFFAOYSA-N
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Description

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with a fluoroethynyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluoroethynyl Group: The fluoroethynyl group can be introduced via a halogenation reaction followed by a substitution reaction with a fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoroethynyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethynyl group can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The carboxylic acid group can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 3-(Bromoethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 3-(Iodoethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Uniqueness

3-(Fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the fluoroethynyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

403507-47-1

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

3-(2-fluoroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9FO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11)

InChI Key

SQLPGBKFYIJWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C#CF)C

Origin of Product

United States

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